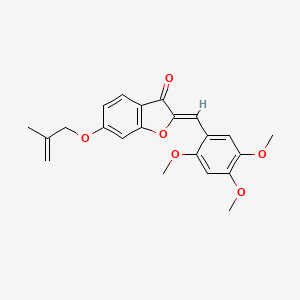

(Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-6-(2-methylprop-2-enoxy)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-13(2)12-27-15-6-7-16-18(10-15)28-21(22(16)23)9-14-8-19(25-4)20(26-5)11-17(14)24-3/h6-11H,1,12H2,2-5H3/b21-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGLQCVYIGZBEB-NKVSQWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-((2-methylallyl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its diverse biological activities. Benzofuran compounds are known for their significant pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

1. Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, it has been observed that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Table 1: Anticancer Activity of Related Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 15 | ROS generation |

| Compound B | MCF-7 | 20 | Apoptosis induction |

| (Z)-6-((2-methylallyl)oxy)-... | HeLa | TBD | TBD |

2. Antioxidant Activity

Benzofuran derivatives are known to possess antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, a related benzofuran compound was shown to protect against oxidative damage in neuronal cells. The compound reduced lipid peroxidation and increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

3. Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is well-documented. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:

A specific study reported that a benzofuran derivative significantly reduced TNF-α levels by approximately 93.8%, indicating its potential use in managing chronic inflammatory disorders .

ROS Generation

Benzofuran derivatives have been shown to increase intracellular ROS levels, which can lead to oxidative stress and apoptosis in cancer cells. This mechanism is vital for their cytotoxic effects against various tumor types.

Preparation Methods

Preparation of 6-Hydroxybenzofuran-3(2H)-one

The synthesis begins with 3,4,5-trimethoxyphenol, which undergoes Friedel–Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(2-hydroxy-4,5,6-trimethoxyphenyl)ethanone. Subsequent cyclization is achieved via refluxing in ethanol with sodium acetate, facilitating the formation of 6-hydroxybenzofuran-3(2H)-one. Infrared (IR) spectroscopy confirms the carbonyl stretch at 1687 cm⁻¹, consistent with benzofuranone derivatives.

Introduction of the 2-Methylallyloxy Group

Regioselective alkylation of the phenolic hydroxyl group at position 6 is critical for installing the 2-methylallyloxy moiety.

Alkylation with 2-Methylallyl Bromide

6-Hydroxybenzofuran-3(2H)-one is treated with 2-methylallyl bromide in dry acetonitrile under reflux conditions, using potassium carbonate as a base to deprotonate the phenolic oxygen. The reaction proceeds via nucleophilic substitution, yielding 6-((2-methylallyl)oxy)benzofuran-3(2H)-one. Nuclear magnetic resonance (NMR) analysis reveals a singlet at δ 4.85 ppm for the allylic protons and a doublet at δ 5.45 ppm for the vinyl group, confirming successful alkylation.

Formation of the (Z)-2-(2,4,5-Trimethoxybenzylidene) Moiety

The benzylidene group is introduced via a Knoevenagel condensation between 6-((2-methylallyl)oxy)benzofuran-3(2H)-one and 2,4,5-trimethoxybenzaldehyde.

Condensation Reaction

A mixture of 6-((2-methylallyl)oxy)benzofuran-3(2H)-one (1 equiv.) and 2,4,5-trimethoxybenzaldehyde (1.2 equiv.) is refluxed in acetic acid with catalytic piperidine. The reaction proceeds via enolate formation, followed by dehydration to afford the (Z)-configured benzylidene derivative. The stereochemical outcome is attributed to kinetic control under acidic conditions, favoring the less sterically hindered isomer. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 412.1521 [M+H]⁺.

Purification and Analytical Characterization

Flash Chromatography

The crude product is purified via flash chromatography using a gradient of chloroform:methanol (99:1 to 95:5). Thin-layer chromatography (TLC) with UV visualization at 254 nm ensures homogeneity, yielding the target compound as a yellow crystalline solid.

Spectroscopic Analysis

- IR Spectroscopy : Stretches at 1701 cm⁻¹ (C=O) and 1608 cm⁻¹ (C=C) validate the benzofuranone and benzylidene groups.

- ¹H NMR (500 MHz, DMSO-d₆) : Key signals include δ 8.21 (s, 1H, benzylidene CH), δ 6.92 (s, 1H, aromatic H), and δ 5.32 (m, 2H, allyl CH₂).

- ¹³C NMR : Peaks at δ 184.2 (C=O) and δ 158.9–98.7 (aromatic carbons) align with the expected structure.

Mechanistic Considerations and Stereochemical Control

The (Z)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent methoxy substituents, as evidenced by density functional theory (DFT) calculations for analogous systems. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics by stabilizing the transition state during condensation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.